REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([OH:20])=[C:4]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[C:5](N1C2C=CC=CC=2N=N1)=[O:6].[CH:21]1([Mg]Br)[CH2:23][CH2:22]1>C1COCC1>[CH:21]1([C:5]([C:4]2[CH:16]=[C:17]([Cl:19])[CH:18]=[C:2]([Cl:1])[C:3]=2[OH:20])=[O:6])[CH2:23][CH2:22]1
|
Name
|
N-(3,5-Dichloro-2-hydroxybenzoyl)benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)N2N=NC3=C2C=CC=C3)C=C(C1)Cl)O
|
Name
|
cyclopropylmagnesium bromide
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −30° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to Katritizky et al., Synthesis 2007, 20, 3141-3146, which
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C.
|
Type
|
STIRRING
|
Details
|
stir for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 10 mL
|
Type
|
STIRRING
|
Details
|
shaken with EtOAc (50 mL) plus 20% citric acid solution (30 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with satd NaCl (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography with 0-20% EtOAc/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)C1=C(C(=CC(=C1)Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |